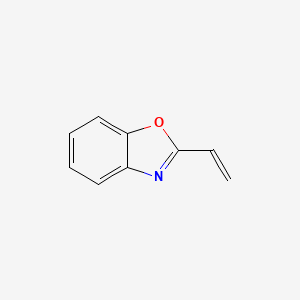
2-Ethenyl-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with an ethenyl group attached at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1,3-benzoxazole typically involves the reaction of 2-aminophenol with an aldehyde through oxidative cyclization of imine intermediates . Another common method includes the coupling of 2-aminophenols with carboxylic acid derivatives at high temperatures under strongly acidic conditions .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of SrCO3 as a catalyst in a solvent-free grindstone method has been reported to produce high yields of benzoxazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethenyl-1,3-benzoxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the ethenyl group can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: TBHP, photocatalysts, blue LED light.
Reduction: Sodium borohydride, methanol.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
2-Ethenyl-1,3-benzoxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-1,3-benzoxazole involves its interaction with various molecular targets. For instance, it can inhibit photosynthetic electron transport in chloroplasts by binding to the donor side of photosystem II . In medicinal applications, it targets enzymes such as DNA topoisomerases and protein kinases, which are involved in cancer cell proliferation .
Comparación Con Compuestos Similares
- 2-(4-Methoxyphenyl)ethenyl-1,3-benzoxazole
- 2-(2,3-Dihydro-1-benzofuran-5-yl)ethenyl-1,3-benzoxazole
- 2-(4-Methylsulfanylphenyl)ethenyl-1,3-benzoxazole
Comparison: Compared to its analogs, 2-Ethenyl-1,3-benzoxazole exhibits unique properties such as higher activity against certain mycobacterial strains and more effective inhibition of photosynthetic electron transport . Its structural features allow for versatile functionalization, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
63359-54-6 |
|---|---|
Fórmula molecular |
C9H7NO |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
2-ethenyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7NO/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2-6H,1H2 |
Clave InChI |
FDRCIXUKBBBOPH-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=NC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


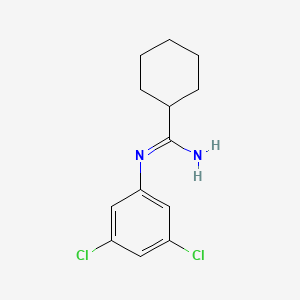

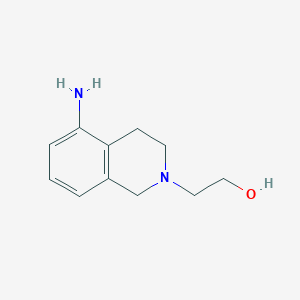
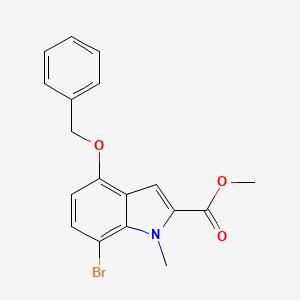
![Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B13889435.png)
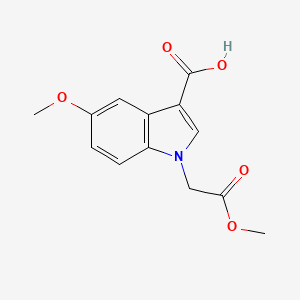
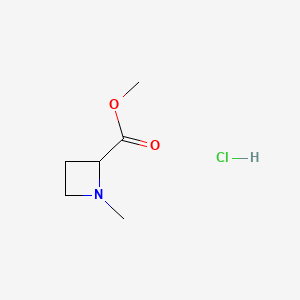
![Spiro[3.5]nonane-2-carbaldehyde](/img/structure/B13889462.png)
![[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13889466.png)
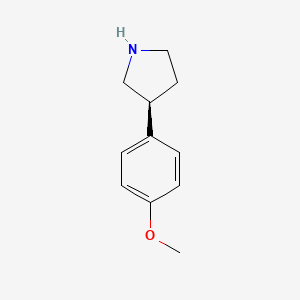
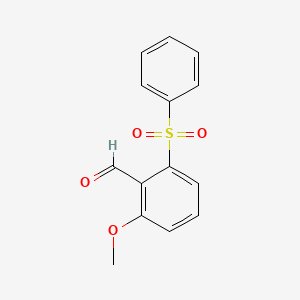
![1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13889476.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
![3-[(3-Nitropyridin-2-yl)amino]benzonitrile](/img/structure/B13889482.png)
